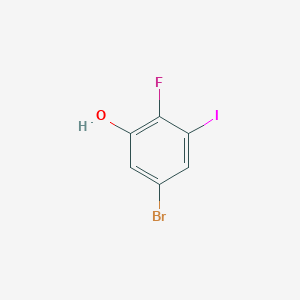

5-Bromo-2-fluoro-3-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXYZGVPVAOBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Bromo 2 Fluoro 3 Iodophenol

Retrosynthetic Analysis of Polyhalogenated Phenols

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For a polysubstituted aromatic compound like 5-bromo-2-fluoro-3-iodophenol, several disconnection strategies can be envisioned. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds.

A logical retrosynthetic approach would involve the sequential introduction of the halogen and hydroxyl groups onto a simpler aromatic precursor. The order of these introductions is critical and is often dictated by the directing effects of the existing substituents. For instance, the hydroxyl group is a strongly activating, ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. chemistrysteps.comuci.edu The fluorine atom, being the most electronegative, exerts a strong inductive effect.

One possible retrosynthetic pathway could start by disconnecting the iodine atom, as iodination is often achieved under milder conditions compared to bromination or fluorination. This leads to a 4-bromo-2-fluorophenol (B1271925) intermediate. Subsequent disconnection of the bromine atom would then lead to 2-fluorophenol, a readily available starting material. The final disconnection of the hydroxyl and fluorine groups would lead back to benzene (B151609). However, the synthesis of polysubstituted benzenes often involves starting with an already substituted precursor to control regiochemistry.

Table 1: Potential Retrosynthetic Disconnections for this compound

| Disconnection | Intermediate 1 | Intermediate 2 | Starting Material |

| C-I Bond | 5-Bromo-2-fluorophenol | 2-Fluorophenol | Benzene |

| C-Br Bond | 2-Fluoro-3-iodophenol | 2-Fluorophenol | Benzene |

| C-F Bond | 5-Bromo-3-iodophenol | 3-Iodophenol | Benzene |

| C-OH Bond | 1-Bromo-4-fluoro-2,5-diiodobenzene | Not Applicable | Not Applicable |

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be proposed. The key to a successful synthesis lies in the regioselective introduction of each halogen at the desired position.

Regioselective Halogenation Strategies

The introduction of multiple halogen atoms onto a phenol (B47542) ring requires careful selection of halogenating agents and reaction conditions to control the position of substitution. acs.orgresearchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org In the context of synthesizing this compound, SEAr reactions would be employed for the introduction of bromine and iodine. The hydroxyl group of the phenol is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comuci.edu However, in a polyhalogenated system, the interplay of electronic and steric effects of the existing halogens significantly influences the regiochemical outcome. uci.eduacs.org

For instance, starting with 2-fluorophenol, bromination would be expected to occur at the para position to the hydroxyl group due to less steric hindrance, yielding 4-bromo-2-fluorophenol. Subsequent iodination of this intermediate would then need to be directed to the position ortho to the hydroxyl group and meta to the bromine and fluorine atoms. This can be challenging as the positions ortho to the hydroxyl group are activated. The use of specific catalysts or directing groups might be necessary to achieve the desired regioselectivity. nsf.govnih.gov The presence of multiple deactivating halogen substituents generally requires harsher reaction conditions for subsequent electrophilic substitutions. uci.edu

Nucleophilic aromatic substitution (SNAr) offers an alternative route to phenols, particularly for substituted phenols where the substituent is an electron-withdrawing group. numberanalytics.com This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile, such as a hydroxide (B78521) ion. numberanalytics.comlibretexts.org For the synthesis of this compound, one could envision a scenario where a highly halogenated benzene derivative, activated by the presence of multiple electron-withdrawing halogens, undergoes nucleophilic substitution of one of the halogens by a hydroxyl group. chemistrysteps.comyoutube.com

However, the reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is the opposite of the leaving group ability in SN2 reactions. Therefore, displacing a bromine or iodine atom via SNAr in the presence of a fluorine atom on the same ring would be challenging. The reaction typically requires strong electron-withdrawing groups, such as nitro groups, in the ortho or para position to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org While multiple halogens do increase the electrophilicity of the aromatic ring, they may not be sufficient to facilitate a smooth SNAr reaction under standard conditions. acs.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be trapped with an electrophile to introduce a substituent at the specific ortho position. organic-chemistry.orgcdnsciencepub.com

In the context of synthesizing this compound, the hydroxyl group of a phenol can be protected as a DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether. nih.govcdnsciencepub.com For example, starting with a protected 4-bromo-2-fluorophenol, a DoM reaction could be used to introduce the iodine atom at the 3-position. The DMG would direct the lithiation to the carbon atom between the fluorine and the protected hydroxyl group. Subsequent quenching with an iodine source, such as molecular iodine (I2) or N-iodosuccinimide (NIS), would yield the desired tri-substituted phenol after deprotection. cdnsciencepub.com This method offers excellent regiocontrol, which is often difficult to achieve with traditional electrophilic substitution reactions. nih.gov

Table 2: Common Directing Metalation Groups (DMGs) for Phenols

| Directing Group | Abbreviation | Protection/Deprotection Conditions |

| Carbamate | -OC(O)NR2 | Protection: Isocyanate or carbamoyl (B1232498) chloride. Deprotection: Strong base or acid. researchgate.net |

| Methoxymethyl ether | -OMOM | Protection: MOM-Cl, base. Deprotection: Acidic conditions. nih.gov |

| Silyl ethers | -OSiR3 | Protection: Silyl chloride, base. Deprotection: Fluoride source (e.g., TBAF). nih.gov |

The halogen dance reaction is a base-catalyzed isomerization of a halogen atom on an aromatic ring. wikipedia.orgresearchgate.net This rearrangement proceeds via a series of deprotonation and halogenation-deprotonation steps, ultimately leading to the thermodynamically most stable regioisomer. wikipedia.orgwhiterose.ac.uk This reaction can be a powerful tool for accessing substituted aromatic compounds that are difficult to synthesize by other means. researchgate.netscribd.com

In the synthesis of this compound, a halogen dance reaction could potentially be employed to rearrange a different, more readily accessible, regioisomer of a bromo-fluoro-iodophenol. For example, if a synthetic route leads to a different isomer, such as 3-bromo-2-fluoro-5-iodophenol, a halogen dance reaction could be investigated to promote the migration of the iodine or bromine atom to the desired positions. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), and the final position of the halogen is influenced by the electronic and steric environment of the aromatic ring. wikipedia.orgkobe-u.ac.jp However, predicting the outcome of a halogen dance reaction in a complex, polyhalogenated system can be challenging, and the reaction may yield a mixture of products. whiterose.ac.uk

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound typically commences with simpler, commercially available halogenated aromatic compounds. The selection of the starting material is crucial as it dictates the subsequent reaction sequence. Common precursors might include halogenated anilines or phenols which can be further functionalized. For instance, a plausible synthetic route could start from a fluorinated aniline (B41778) or phenol, followed by sequential halogenation steps. The unique arrangement of the halogen substituents on the target molecule necessitates careful planning of the synthetic pathway to control the regiochemistry of each halogenation step. smolecule.com

A general approach involves starting with a phenol derivative and introducing the halogen atoms in a controlled manner. smolecule.com The specific precursors can vary depending on the chosen synthetic strategy.

Table 1: Potential Precursors for this compound Synthesis

| Precursor Compound | Rationale for Use |

| 2-Fluoro-3-iodoaniline | Can undergo diazotization followed by hydrolysis to introduce the hydroxyl group, with subsequent bromination. |

| 4-Bromo-2-fluoro-6-iodo-phenol | Can be a direct precursor if the synthesis allows for the introduction of the iodine at a later stage. chemicalbook.com |

| 3-Bromo-5-fluoroaniline | Diazotization and subsequent Sandmeyer-type reaction could introduce the iodine, followed by hydrolysis to the phenol. |

| 2-Fluoro-4-bromophenol | Could be a starting point for subsequent iodination. |

Multi-Step Synthetic Sequences Incorporating Diazotization Reactions

Diazotization reactions are a cornerstone in the synthesis of polyhalogenated phenols, providing a versatile method for introducing a hydroxyl group onto an aromatic ring. google.com This process typically involves the conversion of a primary aromatic amine (an aniline derivative) into a diazonium salt, which is then hydrolyzed to the corresponding phenol. google.comuobaghdad.edu.iq

For the synthesis of this compound, a potential multi-step sequence could involve:

Starting Material Selection: A suitable polyhalogenated aniline, such as 3-bromo-5-fluoro-2-iodoaniline, would be the ideal starting material.

Diazotization: The aniline derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures to form the corresponding diazonium salt. google.comuobaghdad.edu.iq Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

Hydrolysis: The resulting diazonium salt solution is then heated, leading to the hydrolysis of the diazonium group and its replacement with a hydroxyl group, yielding the desired this compound. google.com

The use of sulfuric acid is often preferred over hydrochloric acid to minimize the formation of undesired chlorinated byproducts. uobaghdad.edu.iq The weak basicity of polyhalogenated anilines necessitates the use of a concentrated acid medium to achieve a high diazotization yield. google.com

Catalytic Systems and Reagents for Halogenation and Hydroxylation

The introduction of halogen and hydroxyl groups onto the aromatic ring often requires the use of specific catalytic systems and reagents to achieve the desired regioselectivity and efficiency.

Copper-Catalyzed Phenol Syntheses

The direct hydroxylation of an aryl halide, such as a bromo- or iodo-substituted precursor, can be achieved using a copper catalyst in the presence of a suitable hydroxide source. organic-chemistry.orgrsc.org Various copper sources, including copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), have been employed. organic-chemistry.orgrsc.org The reaction is often facilitated by the use of a ligand, such as 8-hydroxyquinoline (B1678124) or 4,7-dihydroxy-1,10-phenanthroline, which enhances the catalytic activity of the copper species. organic-chemistry.orgrsc.org These reactions can be performed under relatively mild conditions and tolerate a range of functional groups. nih.gov

Table 2: Examples of Copper-Catalyzed Hydroxylation Systems

| Copper Catalyst | Ligand | Hydroxide Source | Solvent | Key Features | Reference |

| CuI | 8-Hydroxyquinoline | KOH | DMSO/H₂O | Efficient for aryl iodides. | organic-chemistry.org |

| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | Tetrabutylammonium hydroxide | Water | Environmentally friendly protocol. | rsc.org |

| CuI | Picolinic acid | K₃PO₄ | DMSO | Effective for sterically hindered substrates. | nih.gov |

Lewis Acid Catalysis in Aromatic Halogenation

Lewis acids play a crucial role in electrophilic aromatic halogenation by activating the halogenating agent, making it a more potent electrophile. libretexts.orgwikipedia.org This is essential for halogenating aromatic rings, especially those deactivated by electron-withdrawing groups.

Common Lewis acid catalysts for halogenation include iron(III) halides (FeX₃) and aluminum halides (AlX₃). libretexts.org For the synthesis of this compound, a Lewis acid catalyst could be employed to introduce the bromine or iodine atom onto a fluorinated phenol precursor. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the halogenation. researchgate.netthieme-connect.com For instance, zirconium tetrachloride (ZrCl₄) has been shown to be an efficient catalyst for the halogenation of aromatic compounds with N-halosuccinimides (NCS, NBS, NIS) under mild conditions. thieme-connect.comthieme-connect.com The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the N-halosuccinimide, which increases the electrophilicity of the halogen atom. thieme-connect.com

Optimization of Reaction Conditions and Yields in Complex Syntheses

The synthesis of a complex molecule like this compound requires careful optimization of reaction conditions at each step to maximize the yield and purity of the product. Key parameters that are often optimized include:

Temperature: Many reactions in the synthetic sequence, such as diazotization and halogenation, are highly sensitive to temperature. Maintaining precise temperature control is crucial for preventing side reactions and decomposition of intermediates.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents like DMF or DMSO are often used in copper-catalyzed reactions, while non-polar solvents may be preferred for certain halogenation steps. nih.gov

Catalyst and Reagent Loading: The stoichiometry of the reactants and the amount of catalyst used must be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Reaction Time: Monitoring the progress of the reaction is essential to determine the optimal reaction time for achieving maximum yield.

Optimization studies often involve a systematic variation of these parameters to identify the ideal conditions for each synthetic transformation. researchgate.net

Stereochemical and Regiochemical Control in Polyhalogenated Phenol Formation

The primary challenge in the synthesis of this compound lies in achieving the correct regiochemistry of the four different substituents on the aromatic ring. The directing effects of the existing substituents on the ring play a critical role in determining the position of the incoming electrophile during halogenation reactions.

Directing Effects: The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The bromine and iodine atoms are also deactivating and ortho-, para-directing. The interplay of these directing effects must be carefully considered when planning the synthetic route.

Steric Hindrance: The size of the existing substituents can also influence the position of the incoming group. Steric hindrance can prevent substitution at certain positions, thereby favoring others.

To achieve the desired regiochemistry, the synthetic strategy often involves a stepwise introduction of the halogens, taking advantage of the directing effects of the groups already present on the ring. For example, starting with a precursor where the initial substituents guide the subsequent halogenations to the desired positions is a common strategy. In some cases, blocking groups may be used to temporarily protect certain positions on the ring, which are then removed after the desired halogenation has been achieved. The precise control over the reaction conditions, such as the choice of catalyst and solvent, is also crucial for achieving high regioselectivity. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Fluoro 3 Iodophenol

Halogen-Metal Exchange Reactions and Their Applications

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent. wikipedia.org This transformation is crucial for creating a nucleophilic carbon center on the aromatic ring, which can then react with various electrophiles.

For polyhalogenated compounds like 5-bromo-2-fluoro-3-iodophenol, the exchange rate is highly dependent on the halogen. The established reactivity trend is I > Br > Cl > F. wikipedia.org Consequently, by carefully controlling the stoichiometry of the organometallic reagent (e.g., n-butyllithium or isopropylmagnesium chloride) and maintaining low temperatures (typically -78 °C or lower), selective exchange at the most reactive C-I bond can be achieved. organic-chemistry.org The C-Br bond can be targeted subsequently, often by using a different reagent or adjusting reaction conditions, while the C-F bond remains inert to these exchange reactions. wikipedia.org

The resulting organometallic intermediate is a powerful tool for synthesis. For instance, after selective lithiation at the iodine position, the intermediate can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), or alkyl halides. This site-selective functionalization is invaluable for constructing complex molecular architectures. nih.gov

Table 1: Regioselective Halogen-Metal Exchange in an Analogous Bromo-Iodo Aromatic System

| Aryl Halide | Reagent | Conditions | Major Product | Application |

| 1,2-Dibromo-3-methoxybenzene | i-PrMgCl·LiCl | THF, -15 °C, 1 h | 2-Bromo-6-methoxy-phenylmagnesium chloride | Synthesis of substituted benzoic acids after quenching with CO2 |

| 4-Bromo-1-iodobenzene | n-BuLi | THF, -78 °C | 4-Bromophenyllithium | Intermediate for further cross-coupling or electrophilic trapping |

| 1,3,5-Tribromobenzene | n-BuLi (1 eq.) | Et2O, -78 °C | 3,5-Dibromophenyllithium | Sequential functionalization of polyhalogenated rings |

Cross-Coupling Reactions Involving Haloaromatic Moieties

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the halogens in this compound allows for programmed, site-selective cross-coupling, making it an excellent substrate for building molecular complexity. nih.gov The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-OTf > C-Br >> C-Cl. wikipedia.org This enables selective coupling at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron reagent (like a boronic acid or ester) and an organic halide. organic-chemistry.org This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs with high selectivity at the C-I bond. By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄), an aryl, heteroaryl, or vinyl group from the corresponding boronic acid can be installed at the 3-position. researchgate.netrsc.org The resulting 5-bromo-2-fluoro-3-arylphenol can then be used in a second Suzuki-Miyaura coupling under more forcing conditions to functionalize the C-Br bond. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of Polyhaloarenes

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Ref. |

| 4,7-Dichloroquinazoline | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 4-(4-Methoxyphenyl)-7-chloroquinazoline | researchgate.net |

| 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ / PPh₃ | K₃PO₄ | 1,4-Dioxane | 2-Phenyl-4-bromopyridine | whiterose.ac.uk |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | Water | 4-Bromo-1,1'-biphenyl | organic-chemistry.org |

This table illustrates typical conditions for achieving site-selectivity in Suzuki-Miyaura reactions with various polyhalogenated substrates.

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. nih.gov

Similar to the Suzuki coupling, the Sonogashira reaction on this compound is highly regioselective. Under mild conditions—often at room temperature with a catalyst like Pd(PPh₃)₂Cl₂/CuI and an amine base such as triethylamine or diisopropylamine—the coupling will occur exclusively at the C-I bond. rsc.org This allows for the synthesis of 3-alkynyl-5-bromo-2-fluorophenols. The bromine at the 5-position can then be subjected to a second cross-coupling reaction, including another Sonogashira coupling, to create disubstituted products. wikipedia.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The regioselectivity of the Heck reaction on polyhalogenated substrates is also governed by the relative reactivity of the C-X bonds. buecher.de

For this compound, the Heck reaction would selectively proceed at the C-I bond. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., Et₃N, K₂CO₃). nih.gov This would yield a 3-alkenyl-5-bromo-2-fluorophenol, preserving the C-Br bond for subsequent transformations. The ability to perform tandem reactions, such as a site-selective bromination followed by a regioselective Heck reaction, highlights the synthetic utility of these processes for creating complex heterocyclic scaffolds. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a primary method for constructing arylamines due to its broad substrate scope and functional group tolerance. rug.nl

The inherent chemoselectivity of the Buchwald-Hartwig amination allows for precise functionalization of this compound. Using a suitable palladium catalyst and ligand system (e.g., a biaryl phosphine ligand) with a strong base (e.g., NaOtBu), amination will occur preferentially at the C-I bond. wikipedia.orgchemeurope.com This selective transformation provides a route to 3-amino-5-bromo-2-fluorophenol derivatives. The remaining C-Br bond can then be targeted for a second C-N or C-C coupling reaction, demonstrating the power of orthogonal reactivity. rug.nl

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds. The classic Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. nih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper with ligands, allowing for milder conditions. researchgate.netnih.gov

In the context of this compound, an Ullmann-type reaction with another phenol would be expected to proceed selectively at the most reactive C-I bond. nih.govmdpi.com This would lead to the formation of a diaryl ether linkage at the 3-position. The reaction typically employs a copper catalyst (e.g., CuI, Cu₂O), a ligand (such as picolinic acid or N,N-dimethylglycine), and a base (e.g., K₃PO₄, Cs₂CO₃). nih.gov The lower reactivity of the C-Br bond allows it to be preserved for subsequent functionalization. mdpi.com

Hiyama and Kumada Cross-Coupling Reactions

Hiyama and Kumada cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon bonds, coupling an organometallic reagent with an organic halide. nih.gov In the context of this compound, the molecule presents two potential sites for such reactions: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond.

Transition metal catalysts, typically palladium or nickel complexes, are central to these transformations. nih.govacs.org The reactivity of aryl halides in these coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F. Consequently, selective cross-coupling at the more reactive C-I bond is anticipated under carefully controlled conditions.

Hiyama Coupling: This reaction involves the coupling of an organosilicon compound with an organic halide in the presence of a palladium catalyst and an activator, such as a fluoride salt (e.g., TBAF). nih.gov For this compound, a selective reaction at the C-3 position (iodine) could be achieved with an organotrifluorosilane or a similar organosilane reagent.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. The higher reactivity of Grignard reagents often necessitates milder reaction conditions to achieve selectivity between the C-I and C-Br bonds of this compound.

The table below summarizes the expected selectivity in these cross-coupling reactions.

| Reaction Type | Coupling Partner | Expected Site of Reaction on this compound | Rationale |

| Hiyama Coupling | Organosilane (R-SiR'₃) | C-I (Position 3) | Lower bond dissociation energy of C-I vs. C-Br. |

| Kumada Coupling | Grignard Reagent (R-MgX) | C-I (Position 3) | Higher reactivity of the C-I bond in oxidative addition. |

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgchemistrysteps.com

However, recent strategies have been developed for the SNAr of electron-rich halophenols. nih.govosti.gov One such method involves the generation of a phenoxyl radical, where the neutral oxygen radical (O•) acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. nih.gov

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, if an SNAr reaction were to be induced on this compound, the fluorine atom at C-2 would be the most likely leaving group.

Electrophilic Aromatic Substitution (SEAr) on the Phenolic Ring System

Electrophilic aromatic substitution (SEAr) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

In this compound, the substituents have the following characteristics:

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Fluorine (-F), Bromine (-Br), Iodine (-I): Deactivating, ortho, para-directing groups.

The powerful activating and directing effect of the hydroxyl group is expected to dominate the regioselectivity of SEAr reactions. The available positions for substitution are C-4 and C-6. The directing influence of the existing substituents on these positions is summarized below.

| Substituent | Position | Directing Effect | Influence on Reactivity |

| -OH | 1 | ortho, para-director | Activating |

| -F | 2 | ortho, para-director | Deactivating |

| -I | 3 | ortho, para-director | Deactivating |

| -Br | 5 | ortho, para-director | Deactivating |

Considering these effects:

Position 4: Is para to the hydroxyl group (activating) and ortho to the iodine (deactivating) and bromine (deactivating) atoms.

Position 6: Is ortho to the hydroxyl group (activating) and ortho to the fluorine atom (deactivating).

The strong activation and para-directing effect of the hydroxyl group would strongly favor substitution at the C-4 position. Steric hindrance from the adjacent iodine atom at C-3 might slightly disfavor this position compared to C-6, but the electronic activation from the hydroxyl group is typically the overriding factor. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be predicted to occur predominantly at the C-4 position. youtube.com

Functional Group Interconversions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is amenable to standard functional group interconversions, notably etherification and esterification.

Etherification: The formation of a phenolic ether can be readily achieved through the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reaction Scheme: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻

Esterification: Phenolic esters can be synthesized by reacting this compound with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (HCl or a carboxylic acid).

Reaction Scheme: Ar-OH + R-COCl → Ar-O-COR + HCl

These reactions are generally high-yielding and provide a means to protect the hydroxyl group or to modify the electronic and physical properties of the molecule.

The cleavage of phenolic ethers to regenerate the parent phenol is a common transformation in organic synthesis. For an ether derivative of this compound (e.g., 5-bromo-2-fluoro-3-iodoanisole), this dealkylation can be accomplished using strong acids or Lewis acids.

Common reagents for this purpose include:

Boron tribromide (BBr₃): A highly effective reagent for cleaving aryl methyl ethers.

Hydrobromic acid (HBr) or Hydroiodic acid (HI): Strong protic acids that can effect ether cleavage, often at elevated temperatures.

The choice of reagent depends on the stability of other functional groups within the molecule. The polyhalogenated nature of the aromatic ring in this case is expected to be stable under typical ether cleavage conditions.

Metalation Reactions and Formation of Organometallic Intermediates

Metalation of this compound can lead to the formation of valuable organometallic intermediates. wikipedia.org Two primary pathways for metalation exist: deprotonation and halogen-metal exchange.

Deprotonation: The phenolic proton is the most acidic proton in the molecule. Reaction with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, will result in rapid deprotonation to form the corresponding lithium or magnesium phenoxide.

Reaction Scheme: Ar-OH + R-Li → Ar-OLi + R-H

Halogen-Metal Exchange: In the presence of excess organolithium reagent and at low temperatures, halogen-metal exchange can occur. The rate of exchange for aryl halides follows the order I > Br > Cl > F. Therefore, for this compound, the iodine atom at C-3 would be selectively exchanged to form a lithiated intermediate. This reaction would require prior protection or deprotonation of the acidic hydroxyl group.

Reaction Scheme (after protection/deprotonation of -OH): Ar-I + R-Li → Ar-Li + R-I

The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the C-3 position.

Mechanisms of Selective Functionalization in Multi-Halogenated Phenols

The selective functionalization of polyhalogenated aromatic compounds, such as this compound, presents a significant synthetic challenge due to the presence of multiple reactive sites. The regioselectivity of transformations is governed by a combination of factors including the inherent reactivity differences between the carbon-halogen bonds, the electronic and steric influence of the substituents on the aromatic ring, and the specific reaction conditions employed, including the choice of catalyst, ligands, and reagents.

In the case of this compound, the aromatic ring is substituted with three different halogen atoms (iodine, bromine, and fluorine) and a hydroxyl group. This substitution pattern offers several avenues for selective functionalization, primarily through targeting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, or through the activation of C-H bonds directed by the existing functional groups. The carbon-fluorine (C-F) bond is generally the most stable and least reactive in common cross-coupling reactions.

Differential Reactivity of Carbon-Halogen Bonds:

The primary mechanism for selective functionalization in multi-halogenated phenols relies on the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in oxidative addition to a low-valent transition metal catalyst, a key step in many cross-coupling reactions, generally follows the order: C-I > C-Br > C-Cl > C-F. nih.gov This reactivity trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as the halogen atom becomes larger.

For this compound, this hierarchy implies that the C-I bond at the C3 position is significantly more susceptible to oxidative addition with a palladium(0) catalyst than the C-Br bond at the C5 position. Consequently, selective cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination can be expected to occur preferentially at the C3 position, leaving the C-Br and C-F bonds intact.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in this compound for Palladium-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Bond Type | Relative Reactivity | Predicted Primary Reaction Site |

| C3 | Iodine | C-I | Highest | Yes |

| C5 | Bromine | C-Br | Intermediate | No (under conditions selective for C-I) |

| C2 | Fluorine | C-F | Lowest | No |

Directed Ortho-Metalation (DoM):

The hydroxyl group of the phenol is a powerful directing group in ortho-metalation reactions. This strategy involves the deprotonation of the acidic phenolic proton by a strong base, typically an organolithium reagent, to form a lithium phenoxide. The lithium cation then coordinates to the oxygen atom and directs the deprotonation of a nearby ortho C-H bond by another equivalent of the base. However, in this compound, both ortho positions to the hydroxyl group are already substituted with fluorine and iodine atoms. Therefore, classical directed ortho-metalation is not a viable strategy for introducing new substituents at these positions.

The fluorine atom itself can also act as a weak directing group in some metalation reactions, potentially activating the adjacent C-H bond at the C1 position, though this is generally less favorable than hydroxyl-directed metalation.

Metal-Halogen Exchange:

Metal-halogen exchange is another important mechanism for the selective functionalization of aryl halides. wikipedia.orgias.ac.in This reaction typically involves the treatment of the aryl halide with an organolithium or Grignard reagent. The rate of metal-halogen exchange also follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with one equivalent of an alkyllithium reagent at low temperature would be expected to result in selective lithium-iodine exchange at the C3 position, forming a 5-bromo-2-fluoro-3-lithiated phenol intermediate. This organolithium species can then be trapped with a variety of electrophiles to introduce a new substituent at the C3 position. A subsequent metal-halogen exchange at the C5 position could then be performed to functionalize the bromine-substituted site.

Table 2: Predicted Outcomes of Selective Functionalization Strategies for this compound

| Strategy | Reagents | Primary Reactive Site | Intermediate | Potential Functionalization |

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, boronic acid/alkyne/amine | C3 (Iodine) | Aryl-palladium(II) complex | Arylation, alkynylation, amination |

| Metal-Halogen Exchange | 1 eq. n-BuLi or i-PrMgCl·LiCl | C3 (Iodine) | 3-Lithio or 3-magnesiophenol derivative | Reaction with various electrophiles |

| Stepwise Functionalization | 1. Pd-catalyzed coupling at C32. Metal-halogen exchange at C5 | C3 then C5 | Disubstituted phenol | Introduction of two different functional groups |

The interplay of these mechanisms allows for the stepwise and selective functionalization of this compound. By carefully choosing the reaction conditions, it is possible to first introduce a substituent at the most reactive C-I bond. The resulting 3-substituted-5-bromo-2-fluorophenol can then be subjected to a second functionalization reaction at the C-Br bond, providing a route to highly substituted and complex phenolic structures. The fluorine atom and the hydroxyl group play crucial roles in modulating the reactivity of the aromatic ring and influencing the regiochemical outcome of these transformations.

Applications of 5 Bromo 2 Fluoro 3 Iodophenol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct halogen atoms on the phenol (B47542) ring makes 5-Bromo-2-fluoro-3-iodophenol a highly valuable precursor for the synthesis of complex organic molecules. The differential reactivity of the carbon-halogen bonds allows for selective transformations, such as cross-coupling reactions, enabling the stepwise introduction of various functional groups. The iodine atom, being the most reactive towards oxidative addition in transition metal-catalyzed reactions, can be selectively functionalized, followed by the bromine atom, and finally, the more inert fluorine atom can be retained in the final product to modulate its properties. This sequential reactivity is a key advantage in multi-step syntheses, allowing for a controlled and predictable assembly of intricate molecular frameworks.

While specific examples of complex natural product synthesis starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. The principles of selective cross-coupling reactions on polyhalogenated aromatic compounds are well-established, suggesting its potential in the synthesis of complex biaryl and polycyclic aromatic systems.

Scaffold for Pharmacophore Development in Medicinal Chemistry

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid phenolic scaffold of this compound, adorned with multiple points for diversification, presents an attractive starting point for the development of novel pharmacophores. Each halogen atom and the hydroxyl group can be independently modified to explore the chemical space around the central phenyl ring, facilitating the optimization of interactions with biological targets.

The fluorine atom, in particular, is a bioisostere for a hydrogen atom but possesses unique electronic properties, such as high electronegativity and the ability to form strong bonds with carbon. Its incorporation into drug candidates can significantly influence their metabolic stability, binding affinity, and lipophilicity. The bromine and iodine atoms can serve as handles for introducing a wide array of substituents through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the rapid generation of compound libraries for high-throughput screening.

Intermediate in Agrochemical Development and Herbicide Synthesis

The development of new agrochemicals often involves the synthesis and screening of large numbers of halogenated compounds to identify candidates with optimal biological activity and environmental profiles. The multi-functional nature of this compound makes it a valuable tool for creating diverse molecular structures for such screening programs. Its derivatives could potentially lead to the discovery of new herbicides with novel modes of action, addressing the growing challenge of weed resistance.

Integration into Materials Science for Novel Functional Compounds

The unique electronic and photophysical properties of polyhalogenated aromatic compounds make them intriguing building blocks for the development of novel functional materials. The introduction of heavy atoms like bromine and iodine can influence properties such as phosphorescence and intersystem crossing, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, the phenolic hydroxyl group can be utilized to incorporate the 5-Bromo-2-fluoro-3-iodophenyl moiety into polymers or other macromolecular structures. This could lead to the creation of materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. The precise arrangement of multiple halogen atoms can also be exploited to control the self-assembly and packing of molecules in the solid state, influencing the bulk properties of the material.

Derivatization for Ligand Design and Catalyst Development

The design of ligands is central to the development of efficient and selective transition metal catalysts. The this compound scaffold offers several avenues for derivatization to create novel ligands. The hydroxyl group can be converted into a phosphine (B1218219), amine, or other coordinating group, while the halogen atoms provide sites for further functionalization to fine-tune the steric and electronic properties of the resulting ligand.

For example, the iodine and bromine atoms can be replaced with phosphine groups through cross-coupling reactions, potentially leading to bidentate or tridentate phosphine ligands. The fluorine atom can be retained to modulate the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex. The development of new catalysts is a continuous effort in chemical research, and versatile building blocks like this compound can play a crucial role in this endeavor.

Formation of Heterocyclic Compounds from the Phenol Scaffold

Heterocyclic compounds are of immense importance in pharmaceuticals, agrochemicals, and materials science. The phenolic group of this compound provides a reactive handle for the construction of various heterocyclic ring systems. For instance, it can undergo O-alkylation or O-arylation, followed by intramolecular cyclization reactions to form oxygen-containing heterocycles such as benzofurans or benzodioxanes.

Advanced Analytical and Spectroscopic Methodologies in Research on 5 Bromo 2 Fluoro 3 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "5-Bromo-2-fluoro-3-iodophenol" and for monitoring the progress of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the aromatic ring.

Structural Elucidation: The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the halogen and hydroxyl substituents. The fluorine atom, being highly electronegative, will deshield adjacent protons, causing them to resonate at a lower field. The coupling constants (J-values) between the protons and between the protons and the fluorine atom provide critical information about their relative positions on the aromatic ring.

Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon atoms directly bonded to the halogens and the hydroxyl group will exhibit characteristic chemical shifts. For instance, the carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant, which is a definitive indicator of its presence.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| C1-OH | - | ~150-155 | - |

| C2-F | - | ~155-160 | ¹JC-F ≈ 240-250 Hz |

| C3-I | - | ~90-95 | - |

| C4-H | ~7.0-7.2 | ~115-120 | ³JH-H, ⁴JH-F |

| C5-Br | - | ~110-115 | - |

| C6-H | ~6.8-7.0 | ~110-115 | ³JH-H, ³JH-F |

Note: These are predicted values based on known substituent effects on benzene (B151609) rings and may vary depending on the solvent and other experimental conditions.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for real-time monitoring of chemical reactions. nih.gov By acquiring NMR spectra at regular intervals during a synthesis, chemists can track the disappearance of starting materials and the appearance of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, during the synthesis of a derivative of "this compound," the change in the chemical shifts and integration of specific proton or carbon signals can provide a quantitative measure of the reaction's progress. nih.gov

Mass Spectrometry for Reaction Progress Analysis and Mechanism Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. docbrown.info It plays a crucial role in the analysis of "this compound" and its derivatives, particularly in monitoring reaction progress and elucidating reaction mechanisms.

Reaction Progress Analysis: The high throughput and sensitivity of mass spectrometry make it an ideal tool for rapidly screening reaction conditions. chromatographyonline.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the direct analysis of reaction mixtures with minimal sample preparation. nih.gov By monitoring the intensity of the molecular ion peak of the starting material and the product, the conversion and yield of a reaction can be quickly assessed. nih.gov

Mechanism Studies: The fragmentation patterns observed in the mass spectrum provide valuable insights into the structure of a molecule and can be used to study reaction mechanisms. nih.gov In the mass spectrum of "this compound," the molecular ion peak will be accompanied by a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. libretexts.org The presence of multiple halogens can lead to complex fragmentation patterns, including the loss of halogen radicals or hydrogen halides. By analyzing the fragments of intermediates and byproducts, it is possible to piece together the steps of a chemical reaction. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

| 347/349 | [M]⁺ | Molecular ion (showing bromine isotope pattern) |

| 220/222 | [M - I]⁺ | Loss of an iodine radical |

| 268 | [M - Br]⁺ | Loss of a bromine radical |

| 328 | [M - F]⁺ | Loss of a fluorine radical |

| 319/321 | [M - CO]⁺ | Loss of carbon monoxide |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.incarleton.edu While obtaining suitable single crystals of "this compound" itself may be challenging, this technique is invaluable for characterizing its crystalline derivatives and reaction intermediates.

The crystal structure provides definitive proof of the molecule's connectivity and stereochemistry. mdpi.com It reveals precise bond lengths, bond angles, and torsion angles, which can be used to understand the electronic and steric effects of the various substituents. mkuniversity.ac.in Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the solid-state properties of the material. researchgate.net

For derivatives of "this compound," X-ray crystallography can confirm the success of a synthetic modification and provide crucial structural information for structure-activity relationship studies. Analysis of crystalline intermediates can also provide snapshots of a reaction pathway, offering insights into the mechanism of a transformation. mdpi.com

Interactive Data Table: Key Parameters from a Hypothetical X-ray Crystal Structure of a Derivative

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁2₁2₁ | Defines the symmetry operations within the crystal |

| C-Br Bond Length | ~1.90 Å | Reflects the strength of the carbon-bromine bond |

| C-I Bond Length | ~2.10 Å | Reflects the strength of the carbon-iodine bond |

| C-F Bond Length | ~1.35 Å | Reflects the strength of the carbon-fluorine bond |

| Intermolecular Interactions | Halogen bonds, π-stacking | Govern the packing of molecules in the crystal |

Note: These are representative values and would be precisely determined for a specific crystalline derivative.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation in Synthetic Pathways

Advanced chromatographic techniques are essential for the purification of "this compound" and its derivatives, as well as for the assessment of their purity. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of organic compounds. rsc.org A sample is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase. A polar mobile phase is then passed through the column, and the components of the mixture are separated based on their relative affinities for the stationary and mobile phases. The retention time of the main peak can be used to identify the compound, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. nih.gov

Mixture Separation: In synthetic chemistry, reactions often yield a mixture of the desired product along with unreacted starting materials, byproducts, and isomers. chromforum.org Chromatographic techniques are indispensable for separating these components. For instance, in the synthesis of "this compound," positional isomers may be formed. rsc.org HPLC and GC methods can be developed to efficiently separate these isomers, allowing for the isolation of the pure desired product. The choice of the chromatographic column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector are critical for achieving optimal separation. researchgate.net

Interactive Data Table: Representative Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| RP-HPLC | C18 | Acetonitrile/Water gradient | UV-Vis (254 nm) | Purity assessment, isomer separation |

| GC | DB-5ms | Helium | Mass Spectrometer (MS) | Separation of volatile derivatives, impurity profiling |

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Fluoro 3 Iodophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of 5-bromo-2-fluoro-3-iodophenol.

These calculations typically begin with the construction of an initial molecular model, which is then subjected to geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. For this compound, key parameters such as the C-Br, C-F, C-I, C-O, and O-H bond lengths, as well as the angles within the benzene (B151609) ring, are determined.

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more likely to be reactive. The electrostatic potential map can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions.

Molecular Modeling and Dynamics Simulations to Understand Reactivity

While DFT provides a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer a way to study its dynamic behavior over time. These simulations can provide a deeper understanding of the reactivity of this compound by modeling its interactions with other molecules, such as solvents or reactants, in a simulated environment.

MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and intermolecular interactions. For this compound, simulations could be used to study how the molecule behaves in different solvent environments, which can significantly influence its reactivity. For instance, the orientation of the hydroxyl group and its ability to form hydrogen bonds can be explored. By simulating the approach of a reactant molecule, it is possible to observe the initial steps of a chemical reaction and identify potential energy barriers.

Prediction of Regioselectivity and Reaction Pathways

The presence of multiple halogen substituents and a hydroxyl group on the aromatic ring of this compound makes the prediction of regioselectivity in its reactions a complex challenge. Computational chemistry provides powerful tools to predict the most likely sites for electrophilic or nucleophilic attack.

By analyzing the calculated electron density and electrostatic potential at different positions on the aromatic ring, researchers can identify the atoms most susceptible to reaction. For example, in electrophilic aromatic substitution reactions, the positions with the highest electron density are the most likely to be attacked. Conversely, in nucleophilic aromatic substitution, positions with lower electron density, particularly those activated by electron-withdrawing groups, are favored.

Furthermore, computational methods can be used to model entire reaction pathways for potential transformations of this compound. By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This surface allows for the identification of the most energetically favorable reaction pathway, thereby predicting the major products of a reaction.

Elucidation of Reaction Mechanisms via Computational Approaches

Beyond predicting the outcome of a reaction, computational approaches can provide detailed insights into the underlying reaction mechanisms. By locating and characterizing the transition state structures for a proposed reaction, chemists can understand the step-by-step process by which reactants are converted into products.

For a molecule like this compound, this could involve studying the mechanism of reactions such as Suzuki or Sonogashira cross-coupling at the iodine or bromine positions. Computational studies can determine the activation energy for each step of the catalytic cycle, helping to explain why a reaction proceeds selectively at one halogen over another. These theoretical investigations can complement experimental work by providing a molecular-level understanding of the reaction that is often difficult to obtain through experiments alone.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

While this compound is a single compound, it can serve as a building block for the synthesis of a variety of derivatives with potential applications in fields such as medicinal chemistry or materials science. Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of these derived compounds with their biological activity or physical properties.

In a QSAR study, a series of compounds derived from this compound would be synthesized and their properties measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule using computational methods. Statistical techniques are then employed to build a mathematical model that relates these descriptors to the observed activity. Such models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced characteristics.

Analysis of Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound are influenced by a network of intermolecular and intramolecular interactions. Computational chemistry provides the tools to analyze these subtle forces in detail.

Intramolecular Interactions: Within a single molecule of this compound, there can be interactions between the substituents. For example, there may be hydrogen bonding between the hydroxyl group and the adjacent fluorine atom. The presence and strength of such intramolecular hydrogen bonds can be investigated using computational methods, which can also reveal their impact on the molecule's conformation and reactivity.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. These interactions can include hydrogen bonding, dipole-dipole interactions, and halogen bonding. Halogen bonding is a particularly interesting non-covalent interaction where a halogen atom acts as an electrophilic species. Computational analysis can quantify the strength of these different intermolecular forces, helping to explain the bulk properties of the compound, such as its melting point, boiling point, and solubility.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-3-iodophenol, and how can purity be maximized?

Methodological Answer: Synthesis typically involves sequential halogenation or directed ortho-metalation strategies. For example, bromine and iodine can be introduced via electrophilic substitution, while fluorine may require Balz-Schiemann or halogen-exchange reactions. Protecting the phenolic -OH group (e.g., with acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity, as validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR identify substitution patterns (e.g., coupling constants for ortho/para fluorine). -NMR detects deshielding effects from heavy atoms (Br, I) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M-H] peak at 329.81 g/mol).

- X-ray Crystallography: Resolves spatial arrangement of halogens, critical for understanding steric effects in reactions .

Advanced Research Questions

Q. How does the electronic interplay of halogens influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing effects of fluorine and iodine polarize the aromatic ring, activating specific positions for Suzuki-Miyaura or Ullmann couplings. For instance, iodine at the 3-position acts as a directing group, enabling selective C-C bond formation at the 5-bromo site. Computational DFT studies (e.g., Gaussian 16) model charge distribution to predict regioselectivity, validated by experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for halogenated phenols?

Methodological Answer: Conflicting data (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., halogen bonding in solution). Cross-validate using:

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer: Its halogenated scaffold is a key intermediate in antimicrobial and anticancer agents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.